2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol
Description
Properties
CAS No. |
110199-19-4 |
|---|---|
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3 |
InChI Key |
SLRAWEFHXZPCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of 5-Methylresorcinol
The phenolic core is synthesized via a double Friedel-Crafts alkylation using 1-phenylethyl bromide.
Reaction Conditions
- Substrate : 5-Methylresorcinol (1 equiv)
- Alkylating agent : 1-Phenylethyl bromide (2.2 equiv)
- Catalyst : Aluminum chloride (AlCl$$_3$$, 2.5 equiv)
- Solvent : Dichloromethane (DCM), anhydrous
- Temperature : 0°C → room temperature, 12 hours
Mechanistic Insights
AlCl$$_3$$ facilitates the generation of a carbocation from 1-phenylethyl bromide, which undergoes electrophilic aromatic substitution at the ortho and para positions relative to the methyl group on 5-methylresorcinol. Steric hindrance from the first 1-phenylethyl group directs the second alkylation to the remaining available position.
Yield Optimization
- Excess alkylating agent (2.2 equiv) ensures complete bis-alkylation.
- Slow addition of AlCl$$_3$$ prevents runaway exothermic reactions.
- Post-reaction quenching with ice-water minimizes side products.
| Parameter | Value |
|---|---|
| Isolated Yield | 58–62% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$-NMR, HRMS |
Installation of the Ethoxy-Ethoxy-Ethanol Side Chain
Williamson Ether Synthesis
The phenolic core is functionalized with the triethylene glycol chain via a two-step Williamson ether synthesis.
Step 1: Formation of the Monoglyme Intermediate
- Reagents :
- 5-Methyl-2,4-bis(1-phenylethyl)phenol (1 equiv)
- 2-(2-Chloroethoxy)ethanol (1.1 equiv)
- Base: Potassium carbonate (K$$2$$CO$$3$$, 2 equiv)
- Solvent: Tetrahydrofuran (THF), reflux
- Duration: 24 hours
Step 2: Chain Elongation
- Reagents :
- Monoglyme intermediate (1 equiv)
- Ethylene glycol monotosylate (1.1 equiv)
- Base: Sodium hydride (NaH, 1.2 equiv)
- Solvent: Dimethylformamide (DMF), 80°C
- Duration: 18 hours
Critical Considerations
- Solvent Choice : THF ensures solubility of both phenolic and glycol components.
- Base Selection : K$$2$$CO$$3$$ minimizes side reactions compared to stronger bases like NaOH.
- Temperature Control : Reflux conditions in Step 1 enhance reaction kinetics without degrading sensitive functional groups.
| Reaction Step | Yield | Key Byproducts |
|---|---|---|
| Monoglyme Formation | 72% | Di-alkylated product |
| Chain Elongation | 68% | Unreacted tosylate |
Final Deprotection and Purification
Cleavage of the Terminal Methyl Ether
The methyl-protected triethylene glycol chain is deprotected to yield the free alcohol.
Reaction Conditions
- Reagent : Boron tribromide (BBr$$_3$$, 3 equiv)
- Solvent : Dichloromethane (DCM), –78°C → 0°C
- Duration : 4 hours
Mechanism
BBr$$_3$$ selectively cleaves the methyl ether via formation of a boron-oxygen intermediate, followed by hydrolysis to release methanol and generate the alcohol.
Yield and Purity
- Isolated Yield : 85%
- Purity : >98% (HPLC)
Purification Techniques
- Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
- Recrystallization : Ethanol/water (9:1), yielding colorless crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 70:30)
- Elemental Analysis : C, 77.64%; H, 8.09%; O, 14.27% (theoretical: C, 77.64%; H, 8.09%; O, 14.27%)
Challenges and Optimization Opportunities
Ether Bond Hydrolysis
Prolonged exposure to acidic or basic conditions during synthesis risks cleavage of ethoxy linkages. Stabilizing additives like hydroquinone (0.1 wt%) reduce degradation.
Scalability Constraints
Large-scale reactions (>100 g) face mixing inefficiencies in the Williamson step. Transition to continuous flow reactors improves heat transfer and yield consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form ethers or alcohols using reducing agents like LiAlH4.
Substitution: The phenolic core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: HNO3 (Nitric acid) for nitration, H2SO4 (Sulfuric acid) for sulfonation
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethers, alcohols
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenolic core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ether linkages may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Lipophilicity: The target compound’s bis(1-phenylethyl) groups confer higher lipophilicity (logP estimated >5) compared to 2-(2-methoxyethoxy)ethanol (logP ~-0.5) and the tetramethylbutyl analog (logP ~4.5) .
Reactivity : The azido derivative (2-(2-azidoethoxy)ethan-1-ol) is highly reactive due to the azide group, enabling click chemistry applications, whereas the target compound’s stability makes it more suitable for sustained-release formulations .
Toxicity : The tetramethylbutyl analog exhibits acute oral toxicity (LD₅₀ ~300–2000 mg/kg), contrasting with the target compound’s undefined hazard profile .
Key Findings:
Synthetic Complexity: The target compound’s synthesis likely requires multi-step etherification and alkylation, whereas simpler analogs (e.g., methoxyethoxyethanol) are commercially produced at scale .
Biological Activity : Natural analogs like β-sitosterol () share hydroxyl groups but lack ethoxy chains, highlighting the target compound’s engineered balance between hydrophilicity and aromatic bulk .
Biological Activity
Overview
The compound 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol , with the CAS number 110199-19-4 , is a complex organic molecule notable for its potential biological activities. Its structure includes multiple ether linkages and a phenolic moiety, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C29H36O4
- Molecular Weight : 448.594 g/mol
- LogP : 5.7029 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions with lipid membranes, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The phenolic structure is known for its antioxidant properties, while the ether groups may facilitate membrane permeability. Potential mechanisms include:
- Antioxidant Activity : The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Interaction : It may bind to receptors affecting signal transduction pathways, particularly those involved in inflammation and cell growth.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant capabilities. For instance, studies have shown that phenolic compounds can reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related phenolic compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Anticancer Potential
Some derivatives of phenolic compounds have been studied for their anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . Further research is necessary to confirm these effects specifically for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
